N-(biphenyl-2-yl)-5,7-dinitro-2,1,3-benzoxadiazol-4-amine
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Overview
Description
N-{[1,1’-BIPHENYL]-2-YL}-5,7-DINITRO-2,1,3-BENZOXADIAZOL-4-AMINE is a complex organic compound that features a biphenyl group attached to a benzoxadiazole ring, which is further substituted with nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1,1’-BIPHENYL]-2-YL}-5,7-DINITRO-2,1,3-BENZOXADIAZOL-4-AMINE typically involves multiple steps, starting with the preparation of the biphenyl derivative. Common synthetic routes include:
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids is often used to form the biphenyl core.
Formation of Benzoxadiazole Ring: The benzoxadiazole ring can be synthesized via cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-{[1,1’-BIPHENYL]-2-YL}-5,7-DINITRO-2,1,3-BENZOXADIAZOL-4-AMINE undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the presence of the biphenyl group, the compound can participate in electrophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl moiety.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like halogens (e.g., chlorine, bromine) and conditions involving Lewis acids (e.g., aluminum chloride) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are typical for reducing nitro groups.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products
Reduction: The major products include the corresponding amines.
Oxidation: Oxidized biphenyl derivatives are formed.
Scientific Research Applications
N-{[1,1’-BIPHENYL]-2-YL}-5,7-DINITRO-2,1,3-BENZOXADIAZOL-4-AMINE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-{[1,1’-BIPHENYL]-2-YL}-5,7-DINITRO-2,1,3-BENZOXADIAZOL-4-AMINE involves its interaction with specific molecular targets. The nitro groups and benzoxadiazole ring play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with two benzene rings connected by a single bond.
N-{[1,1’-BIPHENYL]-2-YL} Aliphatic Amides: These compounds share the biphenyl core but differ in their functional groups.
Uniqueness
N-{[1,1’-BIPHENYL]-2-YL}-5,7-DINITRO-2,1,3-BENZOXADIAZOL-4-AMINE is unique due to the presence of both nitro groups and a benzoxadiazole ring, which confer distinct chemical and biological properties compared to simpler biphenyl derivatives .
Properties
Molecular Formula |
C18H11N5O5 |
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Molecular Weight |
377.3 g/mol |
IUPAC Name |
5,7-dinitro-N-(2-phenylphenyl)-2,1,3-benzoxadiazol-4-amine |
InChI |
InChI=1S/C18H11N5O5/c24-22(25)14-10-15(23(26)27)17-18(21-28-20-17)16(14)19-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-10,19H |
InChI Key |
CWSNKMBMYLDPEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC3=C(C=C(C4=NON=C34)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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